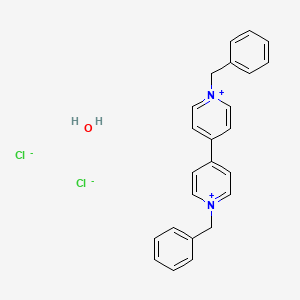
1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is a chemical compound with the molecular formula C24H22Cl2N2·H2O. It is also known as benzyl viologen dichloride. This compound is a derivative of bipyridine and is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, acetonitrile, water.
Major Products Formed
科学研究应用
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a redox mediator in electrochemical studies and as a dopant in organic semiconductors.
Biology: Employed in studies involving electron transport and bioelectrochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of photo-driven bioanodes and other electronic devices.
作用机制
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can facilitate electron transport between different molecular targets, such as thylakoid membranes and mediators. This property is exploited in various applications, including bioelectrochemistry and the fabrication of electronic devices .
相似化合物的比较
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be compared with other similar compounds, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it has similar redox properties but is more toxic.
Methyl viologen dichloride: Another redox mediator with similar applications in electrochemistry.
Uniqueness
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is unique due to its specific structural features, such as the presence of benzyl groups, which enhance its redox properties and make it suitable for a wider range of applications compared to its analogs .
属性
CAS 编号 |
141433-62-7 |
|---|---|
分子式 |
C24H24Cl2N2O |
分子量 |
427.4 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate |
InChI |
InChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2 |
InChI 键 |
DOWRDMMCSCRNJC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



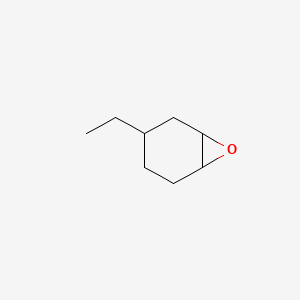
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

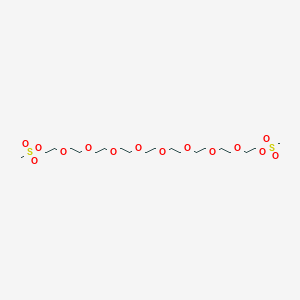
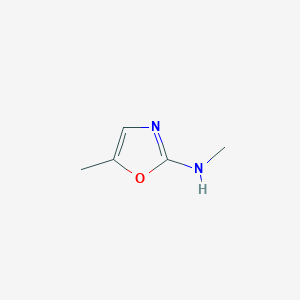
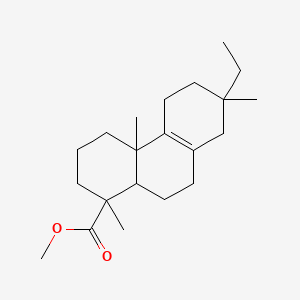
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
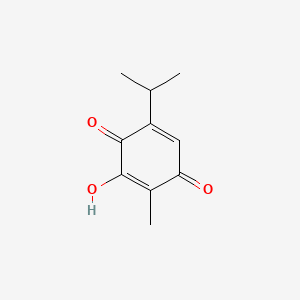


![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
